![molecular formula C10H13BrN2O B1393180 2-Amino-5-bromo-N-isopropylbenzamide CAS No. 1263377-52-1](/img/structure/B1393180.png)
2-Amino-5-bromo-N-isopropylbenzamide
Overview
Description
“2-Amino-5-bromo-N-isopropylbenzamide” is a chemical compound with the molecular formula C10H13BrN2O . It is a derivative of benzamide, which is an important class of compounds in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of “2-Amino-5-bromo-N-isopropylbenzamide” consists of a benzene ring substituted with an amide group, a bromine atom, and an isopropyl group . The exact 3D structure could not be found in the available resources.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Amino-5-bromo-N-isopropylbenzamide” include a molecular weight of 276.557 Da and a monoisotopic mass of 274.971252 Da . Other properties such as solubility, melting point, and boiling point are not available in the current resources.Scientific Research Applications
Synthesis of Derivatives and Compounds
Pharmacological Research
In pharmacological research, derivatives of 2-Amino-5-bromo-N-isopropylbenzamide have been explored for their potential in gene-directed enzyme prodrug therapy (GDEPT). This application is evident in studies evaluating nitrogen mustard analogues derived from related compounds for their cytotoxicity in specific cell lines, highlighting the compound's relevance in cancer research (Friedlos, Denny, Palmer, & Springer, 1997).
Chemical Research and Material Science
The compound's derivatives are also significant in chemical research and material science. For example, the electrocatalytic synthesis of 6-aminonicotinic acid using derivatives of 2-Amino-5-bromo-N-isopropylbenzamide showcases its utility in developing new materials and processes (Gennaro, Sánchez-Sánchez, Isse, & Montiel, 2004).
properties
IUPAC Name |
2-amino-5-bromo-N-propan-2-ylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c1-6(2)13-10(14)8-5-7(11)3-4-9(8)12/h3-6H,12H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBOLMMQLBCXEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(C=CC(=C1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-bromo-N-isopropylbenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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